molecular formula C26H20ClN3OS B2784722 2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034574-13-3

2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2784722
CAS RN: 2034574-13-3
M. Wt: 457.98
InChI Key: XLUCDZBJSNNGGK-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H20ClN3OS and its molecular weight is 457.98. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

The heterocyclic aromatic compound, specifically the thiopyrimidine derivatives, has shown significant promise in the field of medicine and nonlinear optics (NLO). A study involving phenyl pyrimidine derivatives, including compounds similar in structure to 2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, highlighted their potential in NLO applications. Through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, these compounds exhibited considerable NLO character, recommending their use in optoelectronic high-tech applications. The research suggests that such compounds have larger NLO properties compared to a standard molecule, indicating their suitability for advanced optoelectronic devices (Hussain et al., 2020).

Cytotoxic Activities

In another study focusing on thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, compounds related to the thiopyrimidine class demonstrated cytotoxic activities against human liver and breast cancerous cell lines. The research illustrates the potential of such compounds in developing new cancer treatments, highlighting the diverse applications of thiopyrimidine derivatives in the medical field (Kökbudak et al., 2020).

Antimicrobial and Anti-inflammatory Agents

A study on linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Compounds with specific substituents exhibited good inhibitory activity, suggesting their potential as antimicrobial agents. Furthermore, some derivatives showed promising anti-inflammatory properties, indicating a dual application in addressing bacterial infections and inflammation (Sanjeeva Reddy et al., 2010).

Antitumor Activity

The synthesis and evaluation of thienopyrimidine derivatives have shown potential antitumor activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underscores the therapeutic potential of thienopyrimidine derivatives in oncology, offering a foundation for further development of cancer treatments (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUCDZBJSNNGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.